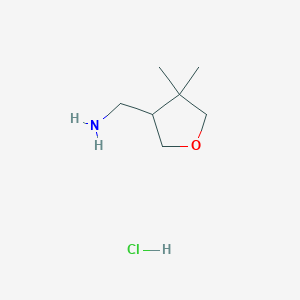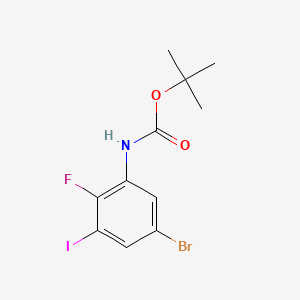
tert-butyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, which is further connected to a carbamate group. The tert-butyl group provides steric hindrance, making the compound stable under various conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate typically involves the following steps:
Bromination: The starting material, 2-fluoro-3-iodophenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Carbamate Formation: The brominated product is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine, fluorine, and iodine) on the phenyl ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could yield a phenolic compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein modifications.
Industry: In the industrial sector, the compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms on the phenyl ring allows for strong binding interactions with these targets, leading to inhibition or activation of their biological functions. The carbamate group can also participate in covalent bonding with active site residues, further enhancing the compound’s efficacy.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(5-bromo-2-fluoro-3-(trifluoromethyl)phenyl)carbamate
- tert-Butyl N-(5-bromo-2-iodophenyl)carbamate
- tert-Butyl (3-bromo-5-iodophenyl)carbamate
Comparison:
- tert-Butyl N-(5-bromo-2-fluoro-3-(trifluoromethyl)phenyl)carbamate: This compound has a trifluoromethyl group instead of an iodine atom, which can affect its reactivity and binding properties.
- tert-Butyl N-(5-bromo-2-iodophenyl)carbamate: This compound lacks the fluorine atom, which can influence its electronic properties and interactions with molecular targets.
- tert-Butyl (3-bromo-5-iodophenyl)carbamate: This compound has a different substitution pattern on the phenyl ring, which can alter its chemical and biological properties.
The unique combination of bromine, fluorine, and iodine atoms in tert-butyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate makes it distinct from these similar compounds, providing it with specific reactivity and binding characteristics.
Eigenschaften
Molekularformel |
C11H12BrFINO2 |
|---|---|
Molekulargewicht |
416.02 g/mol |
IUPAC-Name |
tert-butyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate |
InChI |
InChI=1S/C11H12BrFINO2/c1-11(2,3)17-10(16)15-8-5-6(12)4-7(14)9(8)13/h4-5H,1-3H3,(H,15,16) |
InChI-Schlüssel |
BRHPEKRIMBJOTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Br)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


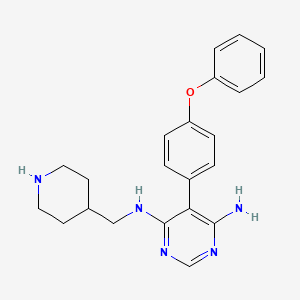
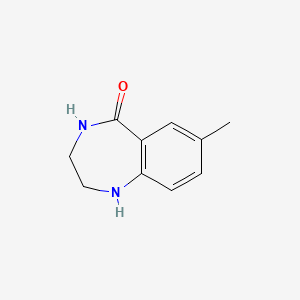

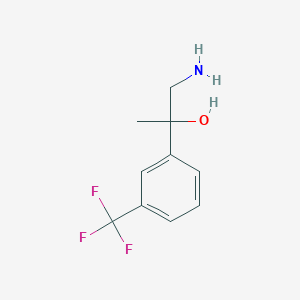
![6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B13502660.png)
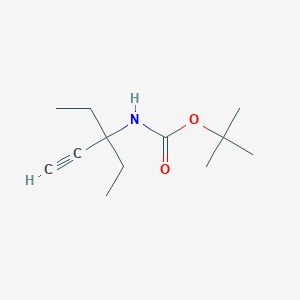


![2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B13502691.png)
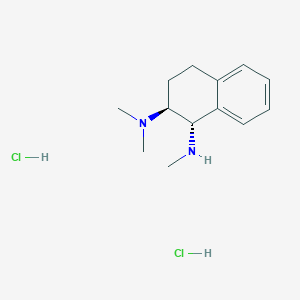
![N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine](/img/structure/B13502698.png)
![1-[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanamine hydrochloride](/img/structure/B13502699.png)
![rac-sodium (1R,2S)-2-{[4-(4-aminophenoxy)phenyl]carbamoyl}cyclohexane-1-carboxylate](/img/structure/B13502707.png)
